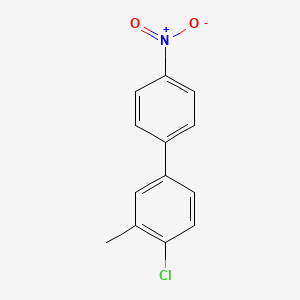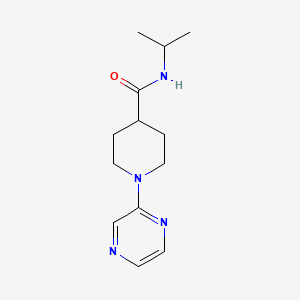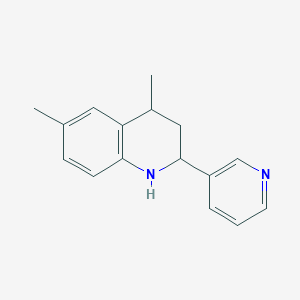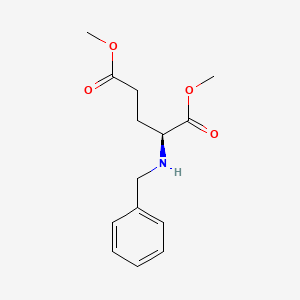![molecular formula C38H40N4O8 B12580504 (1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetrakis[(2-hydroxyphenyl)methanone] CAS No. 184694-43-7](/img/structure/B12580504.png)
(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetrakis[(2-hydroxyphenyl)methanone]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetrakis[(2-hydroxyphenyl)methanone] is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a macrocyclic tetraamine backbone with four hydroxyphenyl groups attached to it. Its intricate structure allows it to interact with various biological and chemical systems, making it a subject of interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetrakis[(2-hydroxyphenyl)methanone] typically involves multi-step organic reactions. One common method includes the cyclization of a linear tetraamine precursor with appropriate hydroxybenzaldehyde derivatives under controlled conditions. The reaction is usually carried out in a solvent like methanol or ethanol, with a catalyst such as acetic acid to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and catalysts, and implementing purification techniques like recrystallization or chromatography.
化学反应分析
Types of Reactions
(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetrakis[(2-hydroxyphenyl)methanone] can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the hydroxyphenyl groups.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions involving strong nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of reduced hydroxyphenyl derivatives.
Substitution: Formation of substituted phenolic compounds.
科学研究应用
Chemistry
In chemistry, this compound is used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions
Biology
In biological research, the compound’s ability to interact with biomolecules makes it a candidate for studying enzyme inhibition and protein binding. Its structure allows it to mimic natural substrates, providing insights into biochemical pathways.
Medicine
The compound’s potential medicinal applications include its use as a scaffold for drug development. Its ability to form stable complexes with metal ions is explored for designing metal-based drugs with therapeutic properties.
Industry
In the industrial sector, the compound is investigated for its potential use in materials science, particularly in the development of advanced polymers and coatings with unique properties.
作用机制
The mechanism by which (1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetrakis[(2-hydroxyphenyl)methanone] exerts its effects involves its interaction with metal ions and biomolecules. The compound’s macrocyclic structure allows it to chelate metal ions, forming stable complexes that can participate in catalytic reactions. Additionally, its hydroxyphenyl groups can interact with proteins and enzymes, potentially inhibiting their activity or altering their function.
相似化合物的比较
Similar Compounds
Cyclam (1,4,8,11-Tetraazacyclotetradecane): A simpler macrocyclic tetraamine without the hydroxyphenyl groups.
EDTA (Ethylenediaminetetraacetic acid): A well-known chelating agent with a different structure but similar metal-binding properties.
Phenanthroline: An aromatic compound with nitrogen atoms that can also form stable metal complexes.
Uniqueness
(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetrakis[(2-hydroxyphenyl)methanone] is unique due to its combination of a macrocyclic tetraamine backbone and hydroxyphenyl groups. This dual functionality allows it to participate in a wider range of chemical and biological interactions compared to simpler chelating agents or ligands.
属性
CAS 编号 |
184694-43-7 |
|---|---|
分子式 |
C38H40N4O8 |
分子量 |
680.7 g/mol |
IUPAC 名称 |
(2-hydroxyphenyl)-[4,8,11-tris(2-hydroxybenzoyl)-1,4,8,11-tetrazacyclotetradec-1-yl]methanone |
InChI |
InChI=1S/C38H40N4O8/c43-31-15-5-1-11-27(31)35(47)39-19-9-20-41(37(49)29-13-3-7-17-33(29)45)25-26-42(38(50)30-14-4-8-18-34(30)46)22-10-21-40(24-23-39)36(48)28-12-2-6-16-32(28)44/h1-8,11-18,43-46H,9-10,19-26H2 |
InChI 键 |
WMFWCGKDGGUPMI-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN(CCCN(CCN(C1)C(=O)C2=CC=CC=C2O)C(=O)C3=CC=CC=C3O)C(=O)C4=CC=CC=C4O)C(=O)C5=CC=CC=C5O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,2'-Oxybis[5-(1H-tetrazol-1-yl)aniline]](/img/structure/B12580427.png)
silyl}butanenitrile](/img/structure/B12580435.png)
![Trimethyl{[6-(2-nitroethenyl)-2H-1,3-benzodioxol-5-yl]ethynyl}silane](/img/structure/B12580443.png)
![Methanesulfonic acid--(3R)-3-[(4-methoxyphenyl)methoxy]decan-1-ol (1/1)](/img/structure/B12580449.png)

![2-[(alpha-Hydroxybenzyl)hydroxyphosphinylmethyl]glutaric acid](/img/structure/B12580467.png)
![7-[Chloro(dimethyl)silyl]-1-diazoniohept-1-en-2-olate](/img/structure/B12580473.png)

![N-{4-[4-(3-Methylphenyl)-2-(4-methylthiophen-2-yl)-1,3-thiazol-5-yl]pyridin-2-yl}benzamide](/img/structure/B12580481.png)

![Methyl 4-{2-[(6-nitroquinazolin-4-yl)amino]ethyl}benzoate](/img/structure/B12580489.png)


